molecular formula C18H16 B11959569 9,10-Dihydro-9,10-dimethyl-9,10-ethenoanthracene

9,10-Dihydro-9,10-dimethyl-9,10-ethenoanthracene

Cat. No.: B11959569
M. Wt: 232.3 g/mol
InChI Key: VYXHBQHIQICOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Dihydro-9,10-dimethyl-9,10-ethenoanthracene ( 58426-51-0) is a high-purity organic compound offered for chemical and materials science research. This compound belongs to the class of 9,10-ethenoanthracene derivatives, which are characterized by a bridged bicyclic structure formed via a Diels-Alder reaction, making them valuable intermediates and subjects in synthetic organic chemistry . The core research value of this structural motif lies in its applicability in the synthesis of complex polycyclic architectures and its interesting photochemical behavior. Studies on closely related 9,10-ethenoanthracene derivatives have shown that such compounds can undergo distinctive photoreactions, including the di-π-methane rearrangement, and their reactivity can be highly dependent on the environment, differing between solution and the solid-state . This makes them compelling subjects for investigations in solid-state chemistry and photochemistry, with potential for developing novel materials or understanding reaction dynamics . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

1,8-dimethyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene

InChI

InChI=1S/C18H16/c1-17-11-12-18(2,15-9-5-3-7-13(15)17)16-10-6-4-8-14(16)17/h3-12H,1-2H3

InChI Key

VYXHBQHIQICOHS-UHFFFAOYSA-N

Canonical SMILES

CC12C=CC(C3=CC=CC=C31)(C4=CC=CC=C24)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydro-9,10-dimethyl-9,10-ethenoanthracene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the characteristic polycyclic structure .

Industrial Production Methods

The production process generally requires precise control of temperature and pressure to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydro-9,10-dimethyl-9,10-ethenoanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydrocarbon derivatives. Substitution reactions typically result in halogenated or alkylated products .

Scientific Research Applications

9,10-Dihydro-9,10-dimethyl-9,10-ethenoanthracene has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons and their reactivity.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 9,10-Dihydro-9,10-dimethyl-9,10-ethenoanthracene involves its interaction with specific molecular targets. These interactions often lead to changes in the structure and function of the target molecules, which can result in various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Insights :

  • Nitrovinyl groups at C-9 significantly enhance anticancer activity compared to methyl or cyanovinyl substituents .
  • Methyl groups may improve solubility or stability but lack direct pharmacological efficacy in cancer models .

Bridging Group Variations

The type of bridge between C-9 and C-10 impacts molecular rigidity and electronic properties:

Compound Bridge Type Key Properties Reference
This compound Etheno (unsaturated C₂) High rigidity; potential for π-π interactions in host-guest systems.
9,10-Dihydro-9,10-ethanoanthracene derivatives (e.g., H1–H3) Ethano (saturated C₂) Used in selective crystallization of dichlorobenzene isomers (e.g., p-DCB).
9,10-Dihydro-9,10-dimethoxy-9,10-ethenoanthracene Methoxy-substituted etheno Photochemical rearrangement to dibenzopentalene derivatives.

Insights :

  • Unsaturated etheno bridges enhance rigidity and electronic conjugation, favoring host-guest applications .
  • Ethano bridges (saturated) are more flexible but effective in selective crystallization .

Insights :

  • Nitrovinyl and maleimide substituents are critical for targeting cancer cell lines .

Insights :

  • Functional groups (e.g., carboxylate, dimethanol) dictate host selectivity for specific isomers .
  • Rigid etheno/ethano frameworks are essential for precise molecular recognition .

Physical and Chemical Properties

Property This compound 9-Ethyl-9,10-dimethyl-9,10-dihydroanthracene Nitrovinyl Derivatives
Molecular Formula C₁₈H₁₈ (inferred) C₁₈H₂₀ C₁₉H₁₅NO₂ (e.g., 16a)
Molecular Weight ~234.3 g/mol 236.36 g/mol ~313.3 g/mol
Key Applications Material science, host-guest systems N/A (limited activity reported) Anticancer agents

Insights :

  • Methyl and ethyl substituents increase hydrophobicity, while nitrovinyl groups introduce polar reactivity .

Biological Activity

9,10-Dihydro-9,10-dimethyl-9,10-ethenoanthracene (DMDHA) is an organic compound with the molecular formula C18H16. It belongs to a class of polycyclic aromatic hydrocarbons (PAHs) known for their complex structures and diverse biological activities. This article explores the biological activity of DMDHA, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyValue
Molecular FormulaC18H16
Molecular Weight232.3 g/mol
IUPAC Name1,8-dimethyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene
InChI KeyVYXHBQHIQICOHS-UHFFFAOYSA-N
Canonical SMILESCC12C=CC(C3=CC=CC=C31)(C4=CC=CC=C24)C

Antimicrobial Properties

DMDHA has shown promising antimicrobial activity against various pathogens. Studies indicate that it exhibits effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism by which DMDHA exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Properties

Research has highlighted the potential of DMDHA as an anticancer agent. In vitro studies demonstrate that DMDHA can inhibit the proliferation of cancer cells from various origins, including breast and lung cancers. The compound appears to induce apoptosis (programmed cell death) in cancer cells through several pathways:

  • Cell Cycle Arrest : DMDHA has been shown to cause cell cycle arrest at the G1/S phase.
  • Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to apoptosis.
  • Inhibition of Oncogenic Pathways : DMDHA may inhibit key signaling pathways involved in tumor growth and metastasis.

The biological activity of DMDHA is attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to alterations in gene expression and protein function. Notably, the rigid polycyclic structure of DMDHA enhances its binding affinity to DNA and proteins involved in cell signaling.

Case Studies

  • Anticancer Activity in Breast Cancer Cells :
    • A study conducted on MCF-7 breast cancer cells demonstrated that treatment with DMDHA resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The study reported increased levels of apoptotic markers such as cleaved PARP and caspase-3 activation.
  • Antimicrobial Efficacy Against Staphylococcus aureus :
    • In vitro tests showed that DMDHA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The compound's mechanism involved disruption of the bacterial cell wall integrity.

Comparison with Similar Compounds

DMDHA's unique structural features set it apart from similar compounds:

CompoundStructure SimilarityNotable Activity
9,10-Dihydro-9,10-ethanoanthraceneLacks dimethyl groupsWeaker anticancer properties
9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene-2,3,6,7-tetraolMore hydrophilic due to hydroxyl groupsEnhanced solubility but reduced potency

Research Applications

DMDHA serves as a model compound in various fields:

  • Chemistry : Used in studies examining PAH reactivity.
  • Biology : Investigated for its biological activities and potential therapeutic applications.
  • Medicine : Ongoing research aims to explore its role in drug development for cancer therapies.

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